molecular formula C24H32N4O3 B2601088 N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903344-41-2

N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2601088
M. Wt: 424.545
InChI Key: LMEZNFNMHCDXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Ligands

Arylpiperazine derivatives, including compounds structurally similar to N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, have been studied for their affinity towards 5-HT1A serotonin receptors. Specifically, modifications in the arylpiperazine structure can significantly enhance their affinity for 5-HT1A sites, making them potential agents in the study and treatment of neurological disorders related to serotonin dysregulation (Glennon et al., 1988).

Linker Role in Serotonin Receptor Ligands

The role of linkers in compounds related to N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been explored for their affinity towards serotonin receptors, particularly the 5-HT6 receptor. Studies suggest that the presence and type of linker can significantly influence the compound's affinity, with certain linkers enhancing the activity towards the 5-HT6 receptor, thereby contributing to the understanding of the structure-activity relationship in this class of compounds (Łażewska et al., 2019).

Antihistaminic Agents

The synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, which share core structural features with N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, has shown significant H1-antihistaminic activity. These compounds, particularly those with specific substitutions, have demonstrated potent in vivo antihistaminic activity, suggesting their potential use in the development of new antihistaminic drugs (Iemura et al., 1986).

Orexin Receptor Antagonism

Compounds structurally related to N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been studied for their role in orexin receptor antagonism. The brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonists demonstrate potential for treating psychiatric disorders associated with stress or hyperarousal states, indicating the broad therapeutic potential of this class of compounds (Bonaventure et al., 2015).

properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-18-5-9-20(10-6-18)26-24(30)23(29)25-17-22(28-15-13-27(2)14-16-28)19-7-11-21(31-3)12-8-19/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEZNFNMHCDXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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